2-(Pent-4-ynyloxy)pyridine-4-carboximidamide
Description
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide is a pyridine-based carboximidamide derivative characterized by a pent-4-ynyloxy substituent at the 2-position of the pyridine ring. The pent-4-ynyloxy side chain introduces an alkyne functional group, enabling applications in click chemistry for bioconjugation or targeted drug delivery systems.
Properties
IUPAC Name |
2-pent-4-ynoxypyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-4-7-15-10-8-9(11(12)13)5-6-14-10/h1,5-6,8H,3-4,7H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMXYYMXSFIQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=CC(=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide typically involves several steps. One common synthetic route includes the reaction of 2-chloropyridine-4-carboximidamide with pent-4-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines.
Scientific Research Applications
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Reactivity: The alkyne group in 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide offers unique reactivity for click chemistry, unlike analogs with aryl ethers (e.g., 2-(2-phenylethoxy) derivatives) or halogenated groups (e.g., 2-[(2-chlorobenzyl)oxy]) . Hydrophobic vs.
Biological Activity: Pyridine-4-carboximidamide hydrochloride (parent compound) is a known intermediate in drug synthesis, with applications in kinase inhibitor development . Pyrazole-containing analogs (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)) may target inflammatory pathways, though their discontinued status suggests optimization challenges .
Synthesis and Stability :
Biological Activity
2-(Pent-4-ynyloxy)pyridine-4-carboximidamide is a synthetic compound that has garnered interest in various biological applications due to its unique structure and potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide can be characterized by its distinct functional groups, which include a pyridine ring and a carboximidamide moiety. The presence of the pent-4-ynyl group enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide |
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| Solubility | Soluble in DMSO, sparingly soluble in water |
The biological activity of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator. The precise mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Interaction : It could bind to specific receptors, modulating signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent.
Cytotoxicity
In cancer research, the cytotoxic effects of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide have been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The relatively low IC50 values indicate significant cytotoxicity, warranting further investigation into its mechanisms of action in cancer cells.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide in treating infections caused by multidrug-resistant bacteria. The study involved:
- In Vitro Testing : Various concentrations were tested against clinical isolates.
- Animal Model : Efficacy was evaluated in a murine model of infection.
Results demonstrated a significant reduction in bacterial load in treated animals compared to controls, supporting its potential as a therapeutic agent.
Cancer Cell Line Study
Another pivotal study published in Cancer Letters explored the effects of this compound on apoptosis in cancer cell lines. Key findings included:
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis rates in treated cells.
- Mechanistic Insights : Western blotting indicated activation of caspase pathways, suggesting a pro-apoptotic mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
